molecular formula C21H19NO B1592210 4-(Di-m-tolyl-amino)-benzaldehyde CAS No. 332411-18-4

4-(Di-m-tolyl-amino)-benzaldehyde

Cat. No. B1592210
M. Wt: 301.4 g/mol
InChI Key: OLIQNHVNTIFEEX-UHFFFAOYSA-N
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Description

4-(Di-m-tolyl-amino)-benzaldehyde (4-DTAB) is a chemical compound with a wide range of applications in scientific research. It is a derivative of benzaldehyde, which is an aromatic aldehyde with a strong odor. 4-DTAB has been found to have various physiological effects, and its synthesis and mechanism of action have been extensively studied.

Scientific Research Applications

Synthesis and Characterization of Schiff Base Compounds

Schiff base compounds derived from reactions involving benzaldehyde derivatives, including 4-(Di-m-tolyl-amino)-benzaldehyde, have been synthesized and characterized for their potential applications. These compounds are studied for their spectroscopic properties and biological activities. Schiff bases play crucial roles in catalysis, material science, and as ligands for metal complexation, which can be used in various applications including sensors, dye synthesis, and as antimicrobial agents (Radi et al., 2019).

Polymer Optimization for Benzaldehyde Production

In biotechnological research, optimizing conditions for the bioproduction of benzaldehyde, a related compound to 4-(Di-m-tolyl-amino)-benzaldehyde, involves using microbial biotransformation. This approach seeks to replace chemical synthesis methods with more sustainable bioproduction processes. The research focuses on improving product yields and process efficiencies, which has significant implications for industrial applications, especially in the flavor and fragrance industry (Craig & Daugulis, 2013).

Acid-Base Catalysis in Organic Reactions

Metal-organic frameworks (MOFs) modified with amino groups have been explored as acid-base catalysts for organic reactions, including cross-aldol condensation. These studies investigate the catalytic efficiency and selectivity of MOFs in facilitating organic transformations. Such catalysts are relevant for synthesizing fine chemicals and pharmaceutical intermediates, showcasing the versatility of benzaldehyde derivatives in catalysis (Vermoortele et al., 2011).

Novel 4,5-Dihydro-1H-1,2,4-Triazol-5-one Derivatives

Research into the synthesis and evaluation of novel compounds for their antioxidant activities includes derivatives of benzaldehyde. Such studies contribute to the development of new antioxidants that can be used in food preservation, pharmaceuticals, and as research tools in understanding oxidative stress and its biological implications (Yüksek et al., 2015).

Engineering Microbial Strains for Renewable Chemical Production

The genetic engineering of microbial strains for the production of benzyl alcohol from benzaldehyde demonstrates the intersection of synthetic biology and chemical engineering. This research highlights the potential of microbial systems to produce valuable chemicals from renewable resources, offering a sustainable alternative to traditional chemical synthesis methods (Pugh et al., 2015).

properties

IUPAC Name

4-(3-methyl-N-(3-methylphenyl)anilino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19NO/c1-16-5-3-7-20(13-16)22(21-8-4-6-17(2)14-21)19-11-9-18(15-23)10-12-19/h3-15H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLIQNHVNTIFEEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N(C2=CC=C(C=C2)C=O)C3=CC=CC(=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20592811
Record name 4-[Bis(3-methylphenyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Di-m-tolyl-amino)-benzaldehyde

CAS RN

332411-18-4
Record name 4-[Bis(3-methylphenyl)amino]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20592811
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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